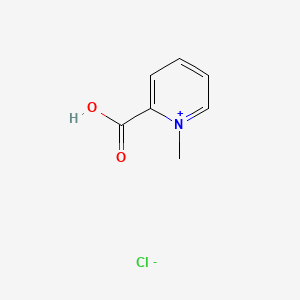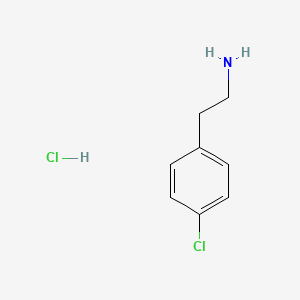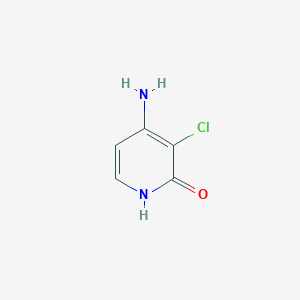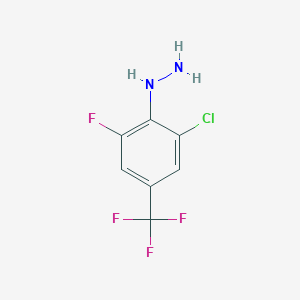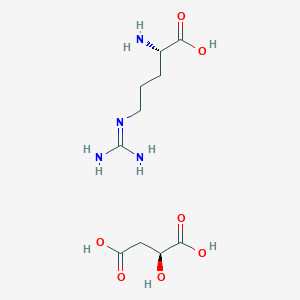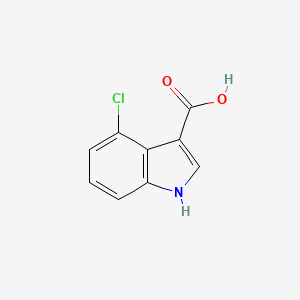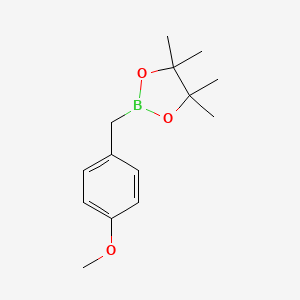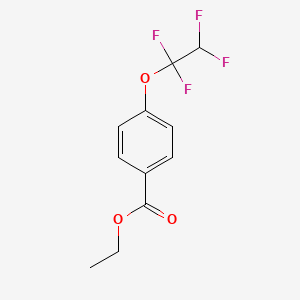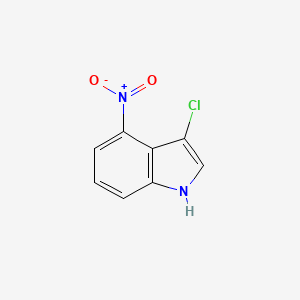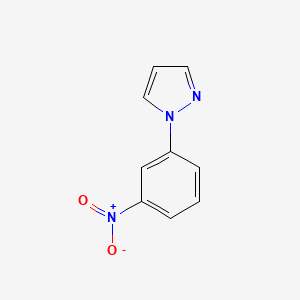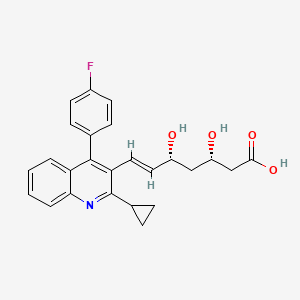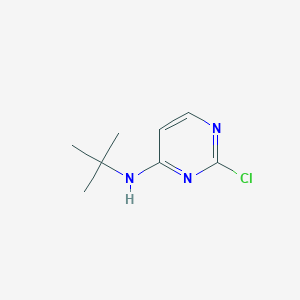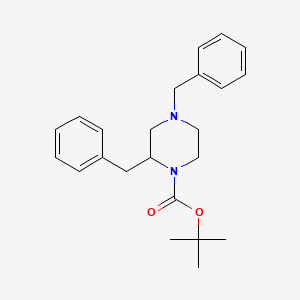![molecular formula C13H11BrMgO B1590732 Magnesium,bromo[3-(phenylmethoxy)phenyl]- CAS No. 36281-96-6](/img/structure/B1590732.png)
Magnesium,bromo[3-(phenylmethoxy)phenyl]-
Overview
Description
Magnesium,bromo[3-(phenylmethoxy)phenyl]- is a compound that has gained attention in various scientific fields due to its unique chemical properties and versatility. This compound consists of a magnesium atom bonded to a bromo[3-(phenylmethoxy)phenyl]- group, contributing to its distinct reactivity and applications. As an organometallic compound, it plays a crucial role in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium,bromo[3-(phenylmethoxy)phenyl]- typically involves the reaction of magnesium metal with an appropriate aryl bromide under inert conditions. The reaction can be carried out in the presence of a suitable solvent, such as diethyl ether or tetrahydrofuran (THF). The process generally involves:
Dissolving magnesium metal in the solvent.
Adding the aryl bromide compound to the solution.
Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) to promote the formation of the desired organomagnesium compound.
Industrial Production Methods
On an industrial scale, the production of Magnesium,bromo[3-(phenylmethoxy)phenyl]- follows similar principles but is often optimized for efficiency and scalability. Large-scale reactors equipped with inert gas systems are used to ensure the reaction conditions are maintained. Advanced purification techniques, such as distillation or recrystallization, may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Magnesium,bromo[3-(phenylmethoxy)phenyl]- can undergo oxidation reactions, often resulting in the formation of aryl ketones or aldehydes.
Reduction: This compound may participate in reduction reactions, particularly with suitable reducing agents, to yield corresponding alcohols or alkanes.
Substitution: It is also reactive in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles, such as halides or alkoxy groups.
Common Reagents and Conditions
Oxidation: Typical oxidizing agents include peroxides or permanganates, under controlled temperatures to prevent over-oxidation.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), often performed in anhydrous conditions.
Substitution: Reactions with nucleophiles are typically conducted in polar aprotic solvents, such as acetone or dimethyl sulfoxide (DMSO), with suitable temperature control to facilitate the substitution process.
Major Products
The major products from these reactions depend on the specific reagents and conditions used. For example:
Oxidation typically yields aryl ketones or aldehydes.
Reduction can produce alcohols or hydrocarbons.
Substitution reactions result in a variety of functionalized aryl compounds.
Scientific Research Applications
Magnesium,bromo[3-(phenylmethoxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is extensively used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be utilized in the development of bioactive molecules and as a precursor in drug synthesis.
Medicine: Research into new pharmaceuticals often involves this compound due to its ability to form complex structures.
Industry: Its reactivity makes it valuable in the production of polymers, agrochemicals, and other industrial materials.
Mechanism of Action
The mechanism by which Magnesium,bromo[3-(phenylmethoxy)phenyl]- exerts its effects is primarily through its role as a nucleophile or electrophile in chemical reactions. It can participate in various pathways, including:
Nucleophilic Attack: The magnesium center can coordinate with electrophilic centers in other molecules, facilitating nucleophilic attack and bond formation.
Electrophilic Substitution: The aromatic ring may participate in electrophilic substitution reactions, influenced by the electron-donating properties of the phenylmethoxy group.
Comparison with Similar Compounds
Compared to similar organomagnesium compounds, Magnesium,bromo[3-(phenylmethoxy)phenyl]- stands out due to its specific substitution pattern and the influence of the phenylmethoxy group on its reactivity.
Similar Compounds
Grignard Reagents: General organomagnesium halides used in organic synthesis.
Magnesium,p-bromophenylphenyl-: Another organomagnesium compound with a different substitution pattern, influencing its reactivity.
Magnesium,o-bromophenylphenyl-: Similar to the p-bromo derivative but with ortho-substitution, affecting its steric and electronic properties.
This uniqueness makes Magnesium,bromo[3-(phenylmethoxy)phenyl]- a valuable compound for targeted research and industrial applications.
Properties
IUPAC Name |
magnesium;phenylmethoxybenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11O.BrH.Mg/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13;;/h1-5,7-10H,11H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYMDMSRNJRWBW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C[C-]=C2.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMgO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36281-96-6 | |
| Record name | 36281-96-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


